tert-Butylamine Hydroiodide (tBAI), also known as tert-butylammonium iodide, is a highly branched, bulky organic ammonium salt procured primarily as a structural modifier and passivating agent in perovskite solar cells (PSCs) . Unlike standard small-cation precursors such as methylammonium iodide (MAI), tBAI introduces severe steric hindrance that forces the formation of moisture-resistant 1D or 2D perovskite phases at grain boundaries and surfaces [1]. This targeted structural tuning effectively blocks moisture ingress and passivates surface iodide vacancies, making tBAI a critical material for developers aiming to transition high-efficiency perovskite devices from controlled inert environments to ambient, air-processed commercial manufacturing[REFS-1, REFS-3].
Substituting tBAI with standard 3D cations like MAI or linear analogs like n-butylammonium iodide (nBAI) fundamentally compromises the material's environmental resilience . While MAI or nBAI may yield slightly higher initial power conversion efficiencies due to less disruption of the 3D charge-transport network, they fail to provide the dense, hydrophobic capping layer required to protect the perovskite lattice from atmospheric moisture[REFS-1, REFS-2]. The highly branched tert-butyl group in tBAI possesses a significantly larger ionic radius than its linear or iso-branched counterparts, enabling it to act as a highly effective structural splitter that forms robust 2D plates or 1D structures at grain boundaries[1]. Consequently, procuring nBAI instead of tBAI results in a device that degrades rapidly under ambient humidity, making tBAI a critical selection when long-term operational stability is the primary engineering objective .
When integrated into a 1D/3D mixed-dimensional perovskite architecture, tBAI dramatically enhances the moisture tolerance of the resulting photovoltaic device compared to standard 3D baselines [1]. Unencapsulated devices utilizing tBAI retained 69.3% of their initial efficiency after 20 days of exposure to ambient air, whereas the control device failed rapidly [1].
| Evidence Dimension | Retained Power Conversion Efficiency (PCE) under humidity |
| Target Compound Data | 69.3% PCE retention after 20 days |
| Comparator Or Baseline | Control 3D perovskite device (35% PCE retention after 8 days) |
| Quantified Difference | >2.5x extension in operational timeline with nearly double the retained efficiency |
| Conditions | Unencapsulated devices stored in ambient air at 30 °C and 50–60% relative humidity |
Procuring tBAI for grain boundary passivation is essential for developing commercially viable, unencapsulated perovskite modules that must survive ambient moisture.
Beyond stability, tBAI serves as a highly effective post-treatment surface passivator. In FA-dominated perovskite systems, applying a tBAI treatment successfully passivates surface defects and suppresses non-radiative recombination, pushing the device efficiency beyond the 20% threshold[1].
| Evidence Dimension | Peak Power Conversion Efficiency (PCE) |
| Target Compound Data | 20.20% absolute PCE with a Voc of 1.147 V |
| Comparator Or Baseline | Highly optimized pristine FA-dominated baseline (19.94% PCE) |
| Quantified Difference | +0.26% absolute PCE enhancement, breaking the commercial 20% efficiency barrier |
| Conditions | Post-treatment surface passivation of FA-dominated perovskite films using tBAI solution |
Justifies the addition of a tBAI post-treatment step in manufacturing workflows to simultaneously boost peak efficiency and suppress surface trap states.
When selecting a butylammonium passivator, the specific isomer dictates the balance between initial efficiency and long-term stability. While nBAI (linear) and iBAI (iso-branched) can form 2D structures, tBAI provides the maximum steric hindrance due to its bulky tert-butyl group, providing the highest degree of device stability enhancement among butyl isomers .
| Evidence Dimension | Relative environmental stability enhancement |
| Target Compound Data | Maximum environmental stability enhancement via 2D plate formation |
| Comparator Or Baseline | Linear nBAI (sacrifices least efficiency but offers worst stability enhancement) |
| Quantified Difference | tBAI forces highly moisture-resistant 2D/1D structures far more effectively than linear isomers |
| Conditions | Iodide-based perovskite morphology control and structural tuning |
Prevents procurement errors where buyers might select the linear nBAI isomer; tBAI is strictly required when maximum environmental stability is the primary design goal.
tBAI is a highly effective precursor for synthesizing mixed-dimensional perovskite active layers. By incorporating tBAI into the precursor ink, manufacturers can force the self-assembly of highly stable 1D or 2D capping structures at the grain boundaries of 3D perovskites, drastically improving the moisture tolerance of unencapsulated modules [1].
For high-efficiency FA-dominated or multi-cation perovskite devices, tBAI is highly recommended as a post-treatment spin-coating solution. It effectively fills surface iodide vacancies and suppresses non-radiative recombination, pushing power conversion efficiencies above 20% while simultaneously providing a hydrophobic protective layer[2].
In scalable manufacturing techniques such as blade coating in ambient air, intrinsic moisture resistance during the drying and crystallization phases is critical. tBAI's high steric hindrance and hydrophobicity make it a highly effective additive to protect the perovskite film from atmospheric degradation during large-area module fabrication[REFS-2, REFS-3].
Irritant